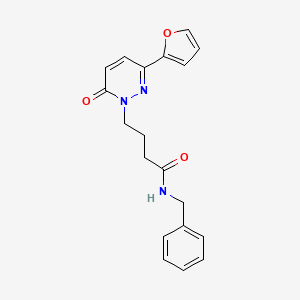

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-benzyl-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHOGYVBJLGAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazinones.

Scientific Research Applications

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The target compound shares a pyridazinone core with analogues but differs in substituents and amide groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison

Hypothesized Bioactivity

- Electron-Rich vs. Electron-Deficient Substituents : The furan-2-yl group in the target compound and may enhance binding to targets requiring aromatic stacking (e.g., kinases), whereas the 4-chlorophenyl group in could improve affinity for hydrophobic pockets.

- Amide Group Effects : The benzyl group in the target compound may increase membrane permeability over the sulfonamide in 5a , but the latter’s solubility could improve bioavailability.

Biological Activity

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and a pyridazinone moiety, suggest various biological activities that are currently under investigation.

Structural Overview

This compound can be classified under the category of heterocyclic compounds, which are known for their diverse biological activities. The presence of the furan and pyridazinone rings contributes to its potential interactions with biological targets. The molecular formula of the compound is , and its molecular weight is approximately 342.39 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : By interacting with specific receptors, it may influence signaling pathways critical for cell proliferation and survival.

- Gene Expression Alteration : It could affect transcription factors, thereby modulating gene expression related to various biological processes.

Biological Activity Studies

Recent studies have focused on evaluating the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Significant growth inhibition |

| MCF-7 | 8.0 | Moderate growth inhibition |

| A549 (Lung cancer) | 10.0 | Mild growth inhibition |

| Jurkat (T-cell) | 3.5 | Strong selective cytotoxicity |

These results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Case Studies

- In Vivo Efficacy : In a study involving Balb/c mice with implanted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to apoptosis induction in tumor cells.

- Mechanistic Insights : Further investigation using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, indicating a possible mechanism involving oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.